molecular formula C11H10F2N2S B11818147 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine

5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11818147
M. Wt: 240.27 g/mol
InChI Key: FRNWPKZVPFDIJI-UHFFFAOYSA-N
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Description

5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3,4-difluorobenzyl chloride with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzyl chloride
  • 4-Methylthiazol-2-amine
  • 5-(3,4-Difluorobenzyl)-2-aminothiazole

Uniqueness

5-(3,4-Difluorobenzyl)-4-methylthiazol-2-amine is unique due to the presence of both the difluorobenzyl group and the methylthiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F2N2S

Molecular Weight

240.27 g/mol

IUPAC Name

5-[(3,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,15)

InChI Key

FRNWPKZVPFDIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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